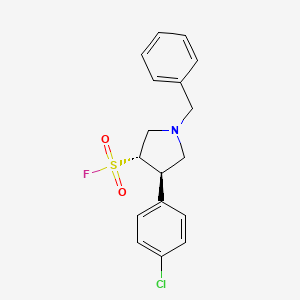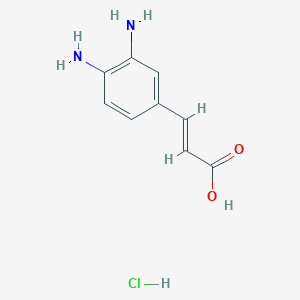![molecular formula C11H16FNO4 B6600382 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1824278-88-7](/img/structure/B6600382.png)
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (TBFCA) is a synthetic organic compound that has seen a wide range of applications in the scientific research field. TBFCA is a versatile compound that can be used as a catalyst, a reagent, a scavenger, and a polymerization agent. The unique properties of TBFCA make it a valuable tool for scientists in a wide range of fields, including organic synthesis, catalysis, and polymerization.
Applications De Recherche Scientifique
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in the scientific research field. It has been used in a variety of reactions, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of organic compounds. Additionally, 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has been used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, and as a reagent in the synthesis of peptides. 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has also been used as a scavenger in the purification of organic compounds, and as a polymerization agent.
Mécanisme D'action
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid acts as a catalyst for a variety of reactions, including the synthesis of pharmaceuticals, the synthesis of polymers, and the synthesis of organic compounds. In these reactions, 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid acts as a proton donor, donating protons to the reaction mixture and facilitating the formation of new bonds. 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid also acts as a scavenger, binding to and removing unwanted compounds from the reaction mixture. Finally, 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid acts as a polymerization agent, allowing the formation of polymers from monomeric compounds.
Biochemical and Physiological Effects
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has been studied for its effects on biochemical and physiological processes. In studies on the effects of 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid on the human body, it has been found to have no significant effect on the body’s biochemical processes. However, 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has been found to have an inhibitory effect on the growth of certain bacterial species. Additionally, 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has been found to have an inhibitory effect on the growth of certain fungi species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid in laboratory experiments include its high degree of purity, its ability to act as a catalyst in a variety of reactions, its ability to act as a scavenger in the purification of organic compounds, and its ability to act as a polymerization agent. The limitations of using 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid in laboratory experiments include its potential to cause contamination of the reaction mixture, its potential to cause unwanted side reactions, and its potential to cause the formation of unwanted byproducts.
Orientations Futures
The future of 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid in scientific research is promising. Some potential future directions for 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid include its use as a catalyst in the synthesis of pharmaceuticals, its use as a catalyst in the synthesis of polymers, its use as a reagent in the synthesis of peptides, its use as a scavenger in the purification of organic compounds, and its use as a polymerization agent. Additionally, 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid could be further studied for its potential to act as an inhibitor of bacterial and fungal growth, and for its potential to act as an inhibitor of other biochemical and physiological processes.
Méthodes De Synthèse
2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid can be synthesized through a variety of methods, depending on the desired product. One of the most common methods for synthesizing 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is the reaction of tert-butyl alcohol with 2-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid in the presence of a strong acid catalyst. This reaction is typically carried out at room temperature and yields a product with a high degree of purity. Other methods for synthesizing 2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid include the reaction of 2-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid with tert-butyl bromide in the presence of a strong base catalyst, and the reaction of 2-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid with tert-butyl chloride in the presence of a strong base catalyst.
Propriétés
IUPAC Name |
4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO4/c1-9(2,3)17-8(16)13-6-10(12)4-11(13,5-10)7(14)15/h4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQVAJGZNBIEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl-lambda6-sulfanone](/img/structure/B6600304.png)


![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)

![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B6600359.png)
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6600364.png)
![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}aniline](/img/structure/B6600391.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)